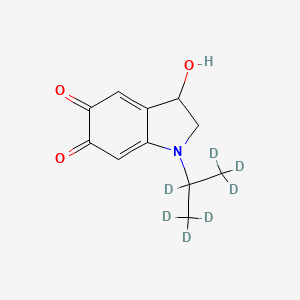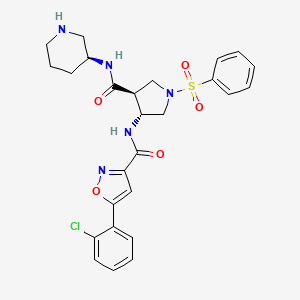
Ghrelin receptor full agonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ghrelin receptor full agonist-2 is a synthetic compound designed to mimic the action of ghrelin, a hormone predominantly secreted by gastric endocrine cells. Ghrelin is known for its role in stimulating appetite, promoting fat accumulation, and regulating energy expenditure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ghrelin receptor full agonist-2 involves multiple steps, including peptide synthesis and post-translational modifications. The key steps include:
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Acylation: The peptide is acylated at the serine residue to mimic the natural modification of ghrelin.
Purification: The synthesized peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring high purity and yield. This typically includes:
Automated Peptide Synthesizers: Used for large-scale peptide synthesis.
Large-Scale HPLC Systems: Employed for purification.
Quality Control: Rigorous testing to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Ghrelin receptor full agonist-2 undergoes several types of chemical reactions, including:
Oxidation: The peptide can undergo oxidation at methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield free thiols .
Scientific Research Applications
Ghrelin receptor full agonist-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis and post-translational modifications.
Biology: Employed in research on appetite regulation, energy homeostasis, and metabolic disorders.
Medicine: Investigated for its potential therapeutic applications in conditions such as cachexia, anorexia, and obesity.
Industry: Utilized in the development of novel therapeutics targeting the ghrelin receptor
Mechanism of Action
Ghrelin receptor full agonist-2 exerts its effects by binding to the ghrelin receptor, a G protein-coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways, including the release of growth hormone from the pituitary gland. This activation involves the coupling of the receptor to G proteins, which then activate adenylate cyclase, leading to an increase in cyclic AMP levels and subsequent activation of protein kinase A .
Comparison with Similar Compounds
Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor.
GHRP-6: A synthetic peptide that acts as a ghrelin receptor agonist.
MK-677: A non-peptide ghrelin receptor agonist.
Uniqueness
Ghrelin receptor full agonist-2 is unique in its ability to fully activate the ghrelin receptor, mimicking the natural hormone’s effects more closely than partial agonists or antagonists. This makes it a valuable tool for studying the physiological and pharmacological effects of ghrelin receptor activation .
Properties
Molecular Formula |
C26H28ClN5O5S |
|---|---|
Molecular Weight |
558.0 g/mol |
IUPAC Name |
N-[(3R,4S)-1-(benzenesulfonyl)-4-[[(3S)-piperidin-3-yl]carbamoyl]pyrrolidin-3-yl]-5-(2-chlorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H28ClN5O5S/c27-21-11-5-4-10-19(21)24-13-22(31-37-24)26(34)30-23-16-32(38(35,36)18-8-2-1-3-9-18)15-20(23)25(33)29-17-7-6-12-28-14-17/h1-5,8-11,13,17,20,23,28H,6-7,12,14-16H2,(H,29,33)(H,30,34)/t17-,20-,23-/m0/s1 |
InChI Key |
DRITZQUGSDWNJE-NYDSKATKSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)[C@H]2CN(C[C@@H]2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2CN(CC2NC(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


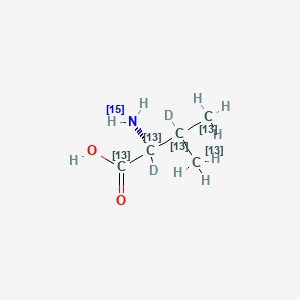
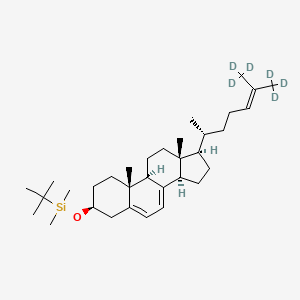
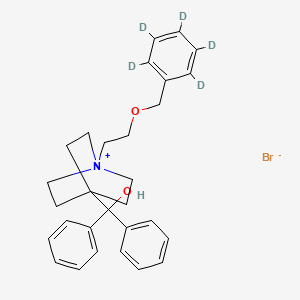


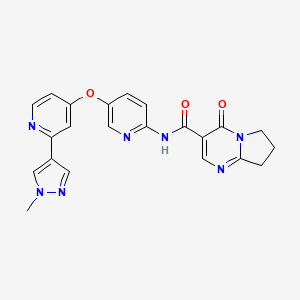
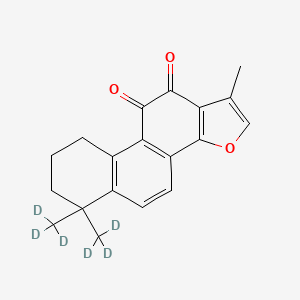


![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)
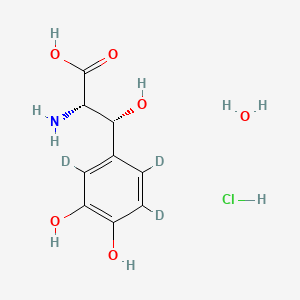
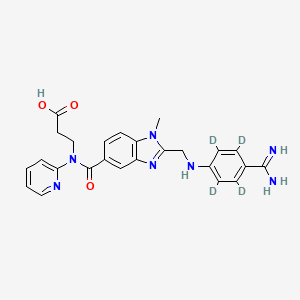
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
